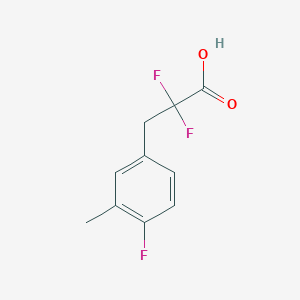
2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is a chemical compound with the CAS Number: 1893208-10-0 . It has a molecular weight of 218.18 and its IUPAC name is 2,2-difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is 1S/C10H9F3O2/c1-6-4-7(2-3-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Impact and Alternatives
Alternative and Legacy Perfluoroalkyl Substances : A study highlights the shift in the production of long-chain perfluoroalkyl substances (PFASs) to less regulated countries and the emergence of fluorinated alternatives like HFPO-DA due to stringent regulations. Surface water samples from Europe and China revealed significant pollution from industrial sources, with HFPO-DA detected for the first time in surface waters of Germany and China, indicating its potential transport and environmental persistence (Heydebreck et al., 2015).
Chemical Synthesis and Applications
Oxidation of Secondary Alcohols : Research on the kinetics of oxidation of various alcohols by potassium tetraoxoferrate(VI) has shown the formation of ketones in almost quantitative yields. The study provides insights into the mechanistic aspects and potential applications of this oxidation process in synthetic chemistry (Norcross et al., 1997).
Synthesis of Trifluoromethylated Heterocyclic Compounds : A study demonstrated the utility of 2-hydryl-2-(F-methyl)-F-propanoyl fluoride as a building block for the synthesis of trifluoromethylated compounds. This approach offers a method for the synthesis of pyrimidinones and pyrimidinediones, expanding the toolkit for constructing fluorinated organic molecules (Inouye et al., 1985).
Environmental Science and Technology
Assessment of Fluorinated Substances in Consumer Products : Investigations into the fate of fluorotelomer alcohols in consumer products and their transformation into perfluorocarboxylic acids (PFCAs) contribute to understanding the environmental persistence and human exposure risks associated with these substances. Such studies are crucial for informing safer product formulations and regulatory actions (Liu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash hands and other skin areas thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2,2-difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-7(2-3-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWJTLSCKGKIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

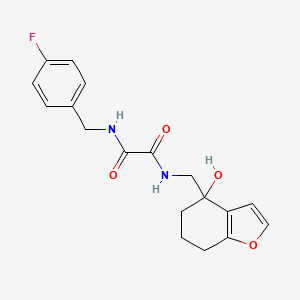
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2830288.png)
![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)

![2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2830293.png)
![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)
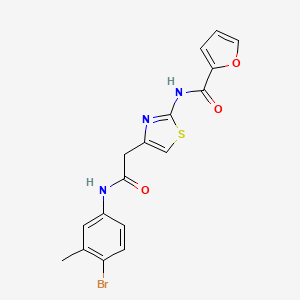


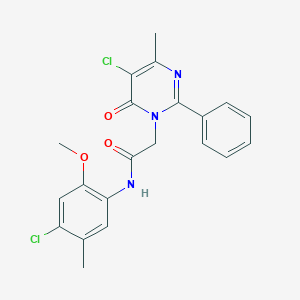
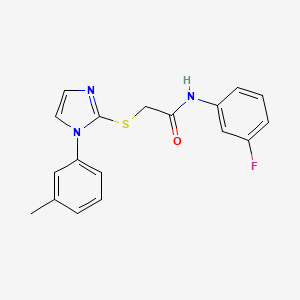
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2830306.png)
![1-Benzyl-3-[(2-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2830307.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2830308.png)